molecular formula C9H11F2N B2793972 (2S)-2-(2,5-Difluorophenyl)propan-1-amine CAS No. 2248186-91-4

(2S)-2-(2,5-Difluorophenyl)propan-1-amine

Cat. No. B2793972
CAS RN: 2248186-91-4
M. Wt: 171.191
InChI Key: VMQKMDVVUSSLRE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,5-Difluorophenyl)propan-1-amine is a chemical compound that belongs to the class of amphetamine derivatives. It is commonly referred to as 2,5-difluoroamphetamine (2,5-DFA) and is a potent psychostimulant. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of (2S)-2-(2,5-Difluorophenyl)propan-1-amine is not fully understood. However, it is believed to act as a potent monoamine releaser, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This mechanism of action is similar to that of other psychostimulants such as amphetamine and methylphenidate.
Biochemical and Physiological Effects:
(2S)-2-(2,5-Difluorophenyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, resulting in increased alertness, focus, and mood elevation. Additionally, this compound has been found to increase metabolic rate, reduce appetite, and promote weight loss.

Advantages and Limitations for Lab Experiments

(2S)-2-(2,5-Difluorophenyl)propan-1-amine has several advantages for use in laboratory experiments. It is a potent and selective monoamine releaser, making it a useful tool for studying the role of neurotransmitters in various physiological and pathological processes. However, this compound has limitations, such as its potential for abuse and toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on (2S)-2-(2,5-Difluorophenyl)propan-1-amine. One potential avenue of research is the development of novel therapeutic agents based on this compound for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, investigations into the potential use of (2S)-2-(2,5-Difluorophenyl)propan-1-amine in the treatment of obesity and other metabolic disorders may also be of interest.

Synthesis Methods

The synthesis of (2S)-2-(2,5-Difluorophenyl)propan-1-amine involves the reaction of 2,5-difluorobenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with a reducing agent such as lithium aluminum hydride. This process results in the formation of (2S)-2-(2,5-Difluorophenyl)propan-1-amine.

Scientific Research Applications

(2S)-2-(2,5-Difluorophenyl)propan-1-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and anti-addictive effects in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.

properties

IUPAC Name

(2S)-2-(2,5-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQKMDVVUSSLRE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,5-Difluorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.